

physical and chemical properties of 2,4-Dichloro-5-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dichloro-5-nitrophenol**

Cat. No.: **B104017**

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dichloro-5-nitrophenol**

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dichloro-5-nitrophenol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis, and its applications as a precursor for potent enzyme inhibitors.

Physical and Chemical Properties

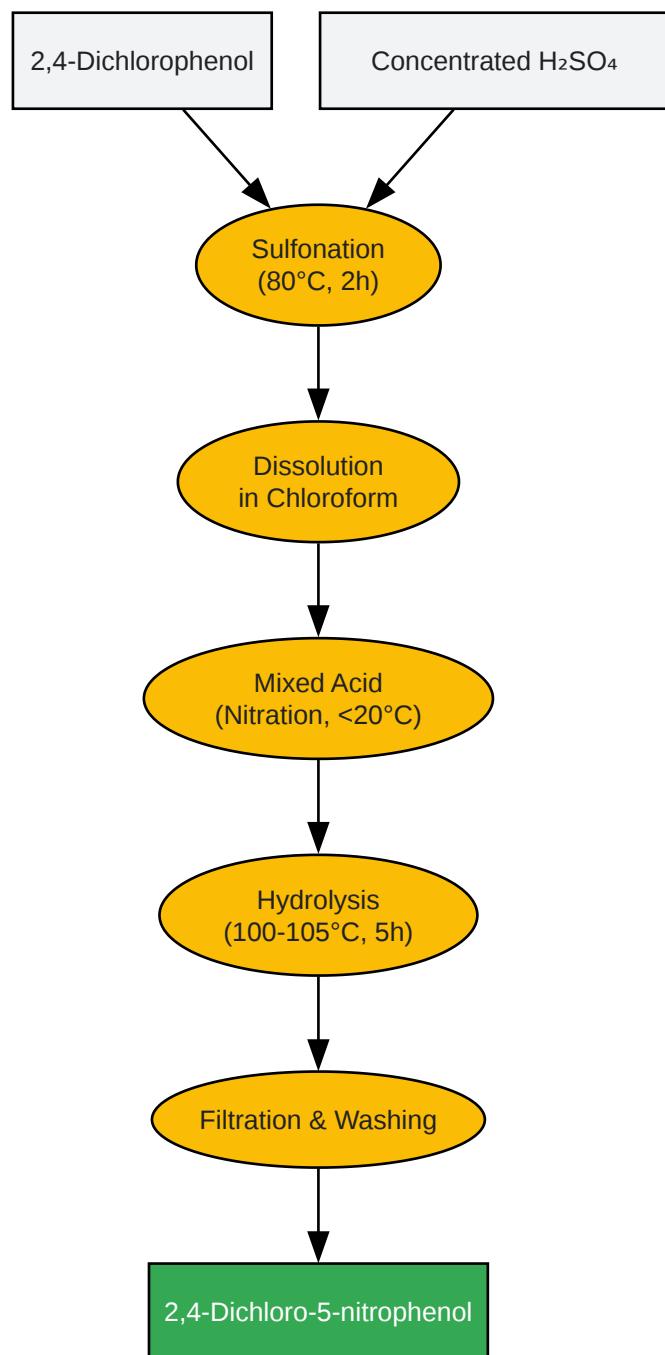
2,4-Dichloro-5-nitrophenol is a yellow to brown solid organic compound.^{[1][2]} It is generally insoluble in water but soluble in various organic solvents, including benzene, toluene, ethanol, and chloroform.^[2] Key quantitative physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of **2,4-Dichloro-5-nitrophenol**

Property	Value	Source(s)
CAS Number	39489-77-5	[1] [3] [4]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₃	[1] [3] [5]
Molecular Weight	208.00 g/mol	[1] [3] [5]
Appearance	Yellow to brown solid	[1]
Melting Point	96-98 °C	[1] [2]
Boiling Point	311.2 °C at 760 mmHg	[1] [2]
Density	1.7 ± 0.1 g/cm ³	[1]
pKa	6.09 ± 0.24 (Predicted)	[2]
Flash Point	142.0 ± 27.9 °C	[1]
Refractive Index	1.639	[1]
XLogP3	2.5	[1]
InChI Key	OFAPWTOOMSVMIU- UHFFFAOYSA-N	[1] [6]

Experimental Protocols

Synthesis of 2,4-Dichloro-5-nitrophenol


A common method for the synthesis of **2,4-Dichloro-5-nitrophenol** involves the nitration of 2,4-Dichlorophenol.[\[3\]](#)

Protocol 1: Synthesis from 2,4-Dichlorophenol[\[3\]](#)

- Sulfonation: 625 kg of 2,4-Dichlorophenol is placed into a 3000L sulfonation and nitration kettle. While stirring, 415 kg of concentrated sulfuric acid is slowly added.
- The reaction mixture is maintained at 80°C for 2 hours.
- After the reaction is complete, 400L of chloroform is added to dissolve the mixture.

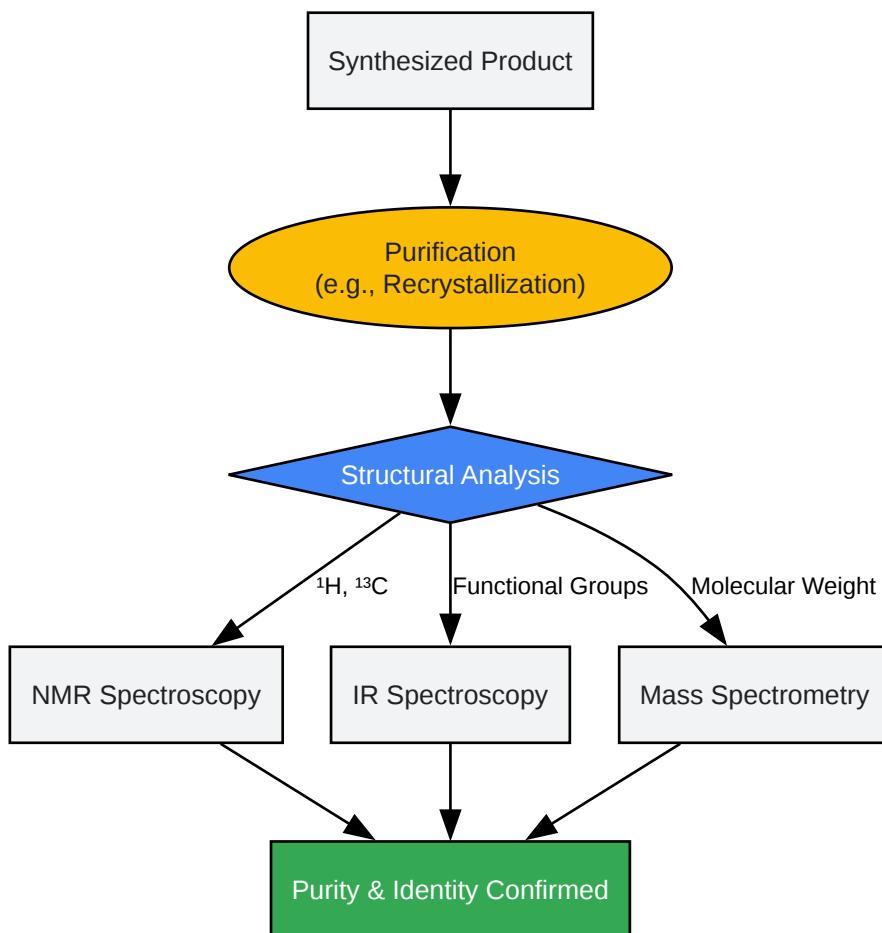
- Nitration: The solution is cooled to 0°C using frozen brine. A mixed acid solution is then added dropwise while maintaining the temperature below 20°C.
- Once the nitration is complete, the temperature is lowered to 10°C.
- Hydrolysis and Isolation: 400L of water is added, and the mixture is allowed to stand, after which the lower waste water layer is separated.
- 900L of water is added, and the nitrated material is transferred to a hydrolysis kettle with stirring.
- Steam is introduced to control the temperature at 100-105°C to completely remove the chloroform.
- The hydrolysis reaction is carried out at 100-105°C for 5 hours.
- The mixture is then cooled, and the product is collected by suction filtration and washed with water. This process yields a product with a purity of over 99.1% and a yield of more than 89.6%.[\[3\]](#)

A visual representation of this synthesis workflow is provided below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,4-Dichloro-5-nitrophenol**.

Protocol 2: Catalytic Preparation[7]


An alternative patented method describes a higher yield synthesis:

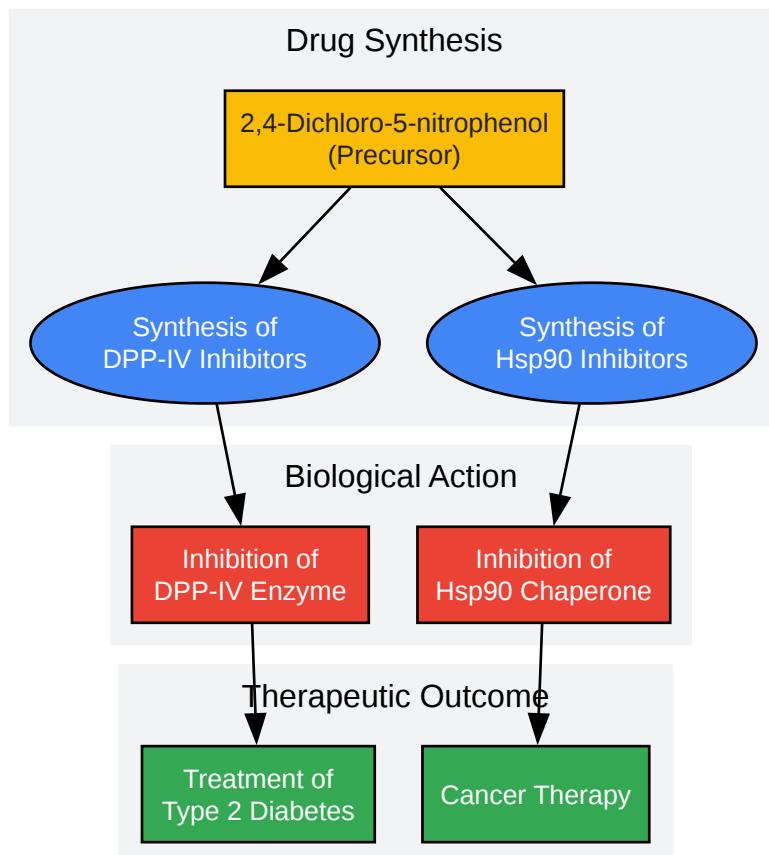
- Tris(2,4-dichloro-5-nitrobenzophenone) phosphate, a rare earth triflate salt catalyst (e.g., lanthanum trifluoromethanesulfonate), a co-catalyst, and an alcohol solvent (e.g., methanol) are mixed in a reaction vessel.
- The mixture is heated to reflux temperature and allowed to react for over 3 hours.
- After the reaction, the mixture is cooled to room temperature.
- The catalyst is isolated by filtration.
- The final product, **2,4-dichloro-5-nitrophenol**, is obtained by distilling the solvent from the liquid phase. This method reports yields of over 98% and purity greater than 97.5%.^[7]

Analytical Characterization

The characterization of **2,4-Dichloro-5-nitrophenol** is typically performed using standard analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not detailed in the provided search results, the general workflow for characterization is as follows:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are used to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-chlorine (C-Cl) bonds.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

[Click to download full resolution via product page](#)


Caption: General analytical workflow for compound characterization.

Applications in Drug Development

2,4-Dichloro-5-nitrophenol serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it is used in the preparation of potent inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Hsp90.[4]

- **DPP-IV Inhibitors:** These are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
- **Hsp90 Inhibitors:** Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target for cancer therapy.

The role of **2,4-Dichloro-5-nitropheno**l as a building block for these inhibitors highlights its significance in medicinal chemistry and drug discovery pipelines.

[Click to download full resolution via product page](#)

Caption: Role of **2,4-Dichloro-5-nitropheno**l in drug development pathways.

Safety Information

2,4-Dichloro-5-nitrophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.^{[2][6]} It can also cause skin and eye irritation.^[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.^[2]

Hazard Statements: H302, H312, H315, H319, H331, H335^{[6][8]} Signal Word: Danger^{[6][8]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [sigmaaldrich.com]
- 7. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-nitrophenol | 39489-77-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-Dichloro-5-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104017#physical-and-chemical-properties-of-2-4-dichloro-5-nitrophenol\]](https://www.benchchem.com/product/b104017#physical-and-chemical-properties-of-2-4-dichloro-5-nitrophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com